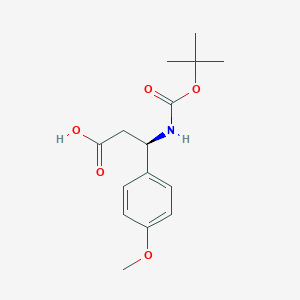

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

説明

®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is to start with the corresponding amino acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.

化学反応の分析

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino acid.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

Hydrolysis: Produces the free amino acid.

Substitution: Yields various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction: Forms oxidized or reduced products, respectively.

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 295.33 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in synthetic applications. The presence of the 4-methoxyphenyl group enhances its solubility and biological activity.

Drug Development

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is utilized in the synthesis of various bioactive compounds. Its derivatives have shown potential as:

- Antitumor agents: Studies have indicated that modifications of this compound can lead to increased cytotoxicity against cancer cell lines.

- Antiviral agents: Research has demonstrated that certain derivatives exhibit antiviral properties, making them candidates for further development against viral infections.

Enzyme Inhibitors

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied as a potential inhibitor of proteases, which play critical roles in various diseases, including cancer and viral infections.

Building Block for Peptides

This compound serves as an essential building block in peptide synthesis. The Boc group allows for selective deprotection under mild conditions, facilitating the formation of peptide bonds with other amino acids. This property is particularly valuable in synthesizing complex peptides and proteins used in therapeutic applications.

Solid Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be incorporated into growing peptide chains. Its stability during the synthesis process ensures high yields and purity of the final peptide products. The versatility of the Boc protecting group allows chemists to manipulate the amino acid sequence effectively.

Synthesis of Novel Compounds

The unique structure of this compound enables chemists to explore new synthetic pathways to create novel compounds with diverse functionalities. This includes:

- Stereoselective synthesis: The chiral nature of the compound allows for the development of stereochemically defined products.

- Functionalization reactions: The presence of reactive functional groups makes it a suitable candidate for further chemical modifications.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Antitumor Activity : A study published in Journal of Medicinal Chemistry explored derivatives of this compound and found that certain modifications significantly increased their antitumor activity against various cancer cell lines .

- Peptide Synthesis Efficiency : Research demonstrated that using this compound as a building block improved the efficiency and yield of synthesized peptides compared to traditional amino acids .

- Enzyme Inhibition : A recent study indicated that specific derivatives act as effective inhibitors for serine proteases, suggesting potential therapeutic applications in treating diseases associated with these enzymes .

作用機序

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino acid. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors relevant to the therapeutic area being investigated.

類似化合物との比較

Similar Compounds

®-3-Amino-3-(4-methoxyphenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.

®-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but without the methoxy group on the phenyl ring.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the methoxy-substituted phenyl ring. This combination imparts specific reactivity and stability characteristics that are valuable in synthetic and medicinal chemistry .

生物活性

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid, also known as Boc-L-tyrosine, is a derivative of tyrosine that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a 4-methoxyphenyl moiety. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₁NO₅

- Molecular Weight : 295.33 g/mol

- CAS Number : 500788-87-4

- Structure : The compound features a propanoic acid backbone with an amino group protected by a Boc group and a methoxy-substituted phenyl ring.

The biological activity of this compound can be attributed to its structural similarity to amino acids and its ability to interact with various biological targets.

-

Inhibition of Enzymes :

- Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been evaluated for its potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and are implicated in cancer biology .

- Cellular Effects :

In Vitro Studies

Recent research has demonstrated the compound's efficacy in various in vitro assays:

- HDAC Inhibition : In studies involving recombinant HDAC isoforms, this compound exhibited IC50 values ranging from 14 to 67 nM against HDAC1–3, indicating significant inhibitory activity .

- Cytotoxicity Assays : The compound was tested against several cancer cell lines, where it induced cytotoxic effects at micromolar concentrations. The mechanism was linked to the induction of multipolar spindle formation in centrosome-amplified cells, leading to aberrant cell division and eventual cell death .

Case Studies

-

Study on Cancer Cell Lines :

- A study evaluated the effects of this compound on human breast cancer cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

- Comparative Analysis with Other Compounds :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₅ |

| Molecular Weight | 295.33 g/mol |

| CAS Number | 500788-87-4 |

| HDAC Inhibition IC50 | 14 - 67 nM |

| Cytotoxicity (IC50 in cancer cells) | Micromolar range |

特性

IUPAC Name |

(3R)-3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAAZWPTEYZZIW-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365690 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500788-87-4 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。